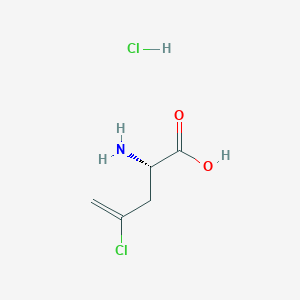
(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride” is a complex organic compound. The “2S” denotes the stereochemistry of the molecule, indicating that it is the “S” (from the Latin “sinister,” meaning left) enantiomer of the 2-amino-4-chloropent-4-enoic acid molecule . The “hydrochloride” indicates that this compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pentane backbone with a chlorine atom and an amino group attached to the 4th carbon atom, and a carboxylic acid group attached to the 2nd carbon atom .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Epoxy Amino Acids Synthesis : Derivatives of 2-amino-4-pentenoic acid were resolved using Subtilisin or acylase, leading to the formation of 4-hydroxyproline derivatives via intramolecular cyclisation. This process involves epoxidation and amino group attacks on side-chain epoxides, yielding compounds with five-membered rings (Krishnamurthy et al., 2014).
Crystal Structure Analysis : The crystal structure of 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid was analyzed, revealing insights into its molecular arrangement and intermolecular hydrogen bonding patterns (Kumar et al., 2017).
Infrared Spectroscopy : Infrared spectra of 2-amino-4-pentenoic acid and its metal complexes were measured, providing insights into the bonding and structural features of these compounds (Moreno et al., 1960).
Biological and Chemical Applications
Inhibitor Synthesis : L-2-Amino-4-methoxy-cis-but-3-enoic acid, a structural analogue of 2-amino-4-pentenoic acid, was synthesized as a potent inhibitor of ATP: L-methionine adenosyltransferase isozymes, demonstrating the compound's potential in enzyme inhibition studies (Sufrin et al., 1982).
Enzymatic Synthesis Inhibition : The synthesis of 2-amino-4-methylhex-4-enoic acid in Aesculus californica was studied, with isoleucine identified as an effective precursor. This research provides insights into amino acid biosynthesis pathways (Fowden & Mazelis, 1971).
Photodecomposition Study : Studies on the ultraviolet irradiation of chlorobenzoic acids, related to 2-amino-4-pentenoic acid, showed the transformation of these compounds, indicating their potential in photodecomposition applications (Crosby & Leitis, 1969).
Heterocyclic Compound Synthesis : Research on synthesizing novel heterocyclic compounds from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid, a structurally related compound, demonstrates potential antibacterial activities and applications in medicinal chemistry (El-Hashash et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on “(2S)-2-Amino-4-chloropent-4-enoic acid hydrochloride” would depend on its potential applications. For example, if it has potential uses in medicine or industry, future research could focus on optimizing its synthesis, understanding its mechanism of action, and assessing its safety .
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-chloropent-4-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2.ClH/c1-3(6)2-4(7)5(8)9;/h4H,1-2,7H2,(H,8,9);1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSIMSWEQNFYAF-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C[C@@H](C(=O)O)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2438521.png)
![N-(5-methylisoxazol-3-yl)-2-((4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2438522.png)
![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2438523.png)

![6-Tert-butyl-2-[1-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2438526.png)



![Ethyl 4-oxo-3-phenyl-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2438534.png)


![1-(4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2438542.png)
![(1H-benzo[d][1,2,3]triazol-5-yl)(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2438543.png)
![N-(1-(furan-2-yl)propan-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2438544.png)
